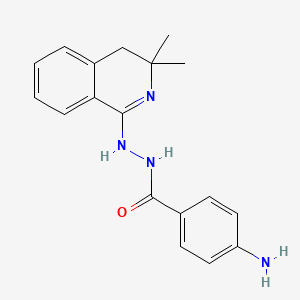
4-nitrobenzyl 4-(dimethylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitrobenzyl 4-(dimethylamino)benzoate is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is widely used in the field of biochemistry and pharmacology due to its unique properties and mechanism of action.
Wissenschaftliche Forschungsanwendungen
4-nitrobenzyl 4-(dimethylamino)benzoate has been extensively used in scientific research due to its unique properties. This compound is commonly used as a photoactivatable protecting group for carboxylic acids. It can be used to selectively protect carboxylic acids in the presence of other functional groups. This property makes it an ideal compound for the synthesis of peptides and other bioactive molecules.
Wirkmechanismus
The mechanism of action of 4-nitrobenzyl 4-(dimethylamino)benzoate involves the photochemical cleavage of the nitrobenzyl group. Upon exposure to UV light, the nitrobenzyl group undergoes a photoreaction that leads to the release of the protected carboxylic acid. This mechanism of action makes it an ideal compound for the controlled release of bioactive molecules.
Biochemical and Physiological Effects
4-nitrobenzyl 4-(dimethylamino)benzoate has been shown to have minimal biochemical and physiological effects. This compound is relatively non-toxic and does not have any significant side effects. However, it is important to note that this compound should be handled with care as it can be hazardous if not handled properly.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-nitrobenzyl 4-(dimethylamino)benzoate is its ability to selectively protect carboxylic acids in the presence of other functional groups. This property makes it an ideal compound for the synthesis of peptides and other bioactive molecules. However, one of the limitations of this compound is its sensitivity to UV light. Careful handling and storage are required to prevent premature photoreaction.
Zukünftige Richtungen
There are many potential future directions for the use of 4-nitrobenzyl 4-(dimethylamino)benzoate in scientific research. One potential application is in the development of new photoactivatable protecting groups for other functional groups. Additionally, this compound could be used in the development of new drug delivery systems that utilize controlled release mechanisms. Finally, further studies could be conducted to investigate the potential use of 4-nitrobenzyl 4-(dimethylamino)benzoate in the synthesis of novel bioactive molecules.
Conclusion
In conclusion, 4-nitrobenzyl 4-(dimethylamino)benzoate is a unique compound that has many potential applications in scientific research. Its ability to selectively protect carboxylic acids in the presence of other functional groups makes it an ideal compound for the synthesis of peptides and other bioactive molecules. The photochemical cleavage of the nitrobenzyl group also makes it an ideal compound for the controlled release of bioactive molecules. With further research, this compound could potentially be used in the development of new drug delivery systems and the synthesis of novel bioactive molecules.
Synthesemethoden
The synthesis of 4-nitrobenzyl 4-(dimethylamino)benzoate involves the reaction between 4-nitrobenzyl chloride and 4-(dimethylamino)benzoic acid. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified through recrystallization to obtain a pure compound.
Eigenschaften
IUPAC Name |
(4-nitrophenyl)methyl 4-(dimethylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-17(2)14-9-5-13(6-10-14)16(19)22-11-12-3-7-15(8-4-12)18(20)21/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEENXQLLXJIQML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B5834898.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2,3-diphenylacrylamide](/img/structure/B5834907.png)
![2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5834914.png)
![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5834922.png)

![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5834928.png)

![3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5834949.png)
![ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5834962.png)


![3-(4-chlorophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5834988.png)
![1-[(3,4-dimethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5835001.png)